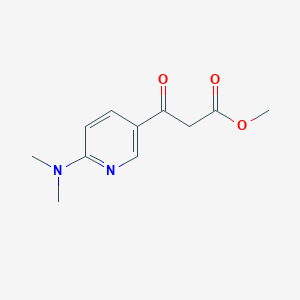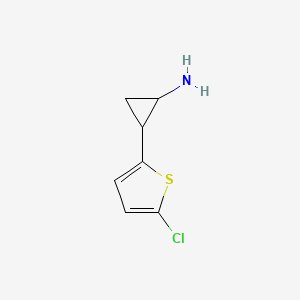
Methyl 3-(6-(dimethylamino)pyridin-3-yl)-3-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(6-(dimethylamino)pyridin-3-yl)-3-oxopropanoate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a dimethylamino group attached to the pyridine ring and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-(dimethylamino)pyridin-3-yl)-3-oxopropanoate typically involves the reaction of 3-(dimethylamino)pyridine with methyl acetoacetate. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as piperidine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality and high purity of the final product.
化学反応の分析
Types of Reactions
Methyl 3-(6-(dimethylamino)pyridin-3-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
Methyl 3-(6-(dimethylamino)pyridin-3-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-(6-(dimethylamino)pyridin-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
- Methyl 3-(dimethylamino)pyridine-2-carboxylate
- Methyl 3-(dimethylamino)pyridine-4-carboxylate
- Ethyl 3-(dimethylamino)pyridine-3-carboxylate
Uniqueness
Methyl 3-(6-(dimethylamino)pyridin-3-yl)-3-oxopropanoate is unique due to the specific positioning of the dimethylamino group on the pyridine ring and the presence of the ester functional group. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC名 |
methyl 3-[6-(dimethylamino)pyridin-3-yl]-3-oxopropanoate |
InChI |
InChI=1S/C11H14N2O3/c1-13(2)10-5-4-8(7-12-10)9(14)6-11(15)16-3/h4-5,7H,6H2,1-3H3 |
InChIキー |
KXSGTFFJZONPNF-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC=C(C=C1)C(=O)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclopropyl-N-(5-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B13594246.png)












